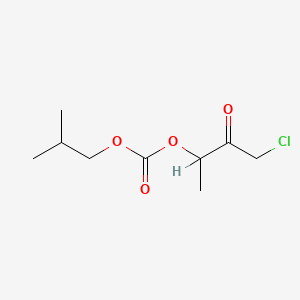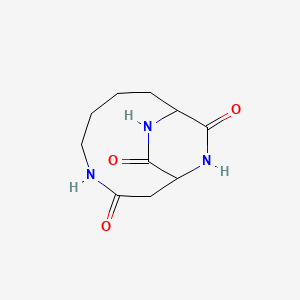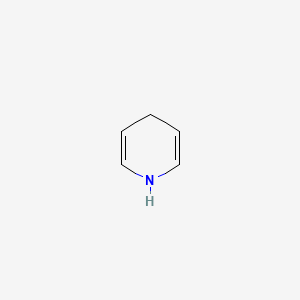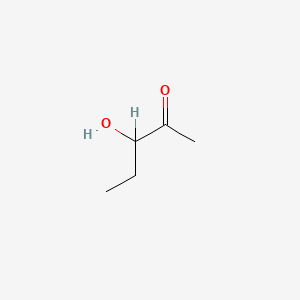
Oxalate
Übersicht
Beschreibung
Dieses Dianion ist farblos und kommt natürlich in verschiedenen Lebensmitteln vor, darunter Spinat, Rhabarber und Nüsse . Es bildet eine Vielzahl von Salzen, wie z. B. Natriumoxalat (Na₂C₂O₄), und Ester wie Dimethyloxalat ((CH₃)₂C₂O₄). Oxalat ist die konjugierte Base der Oxalsäure, und bei neutralem pH-Wert in wässriger Lösung wandelt sich Oxalsäure vollständig in Oxalat um .
Vorbereitungsmethoden
Oxalat kann durch verschiedene Verfahren synthetisiert werden. Eine gängige Labormethode beinhaltet die Reaktion von Oxalsäure mit einer Base, wie z. B. Natriumhydroxid, um Natriumoxalat zu erzeugen. Industriell können Oxalatsalze durch Oxidation von Kohlenhydraten oder Glykolen mit Salpetersäure oder Luft in Gegenwart eines Katalysators hergestellt werden . Eine weitere Methode beinhaltet das anaerobe Rösten von Cyanidabfällen, gefolgt von Persulfat-Laugung und Oxalsäure-Fällung, um Eisen(II)oxalat zu erhalten .
Analyse Chemischer Reaktionen
Oxalat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Oxalat kann zu Kohlendioxid und Wasser oxidiert werden. Beispielsweise kann Kaliumpermanganat unter sauren Bedingungen Oxalat zu Kohlendioxid oxidieren.
Reduktion: Oxalat kann unter bestimmten Bedingungen zu Ameisensäure reduziert werden.
Komplexierung: Oxalat wirkt als Ligand und bildet Koordinationsverbindungen mit Metallionen, wie z. B. Eisen(III)oxalat.
Wissenschaftliche Forschungsanwendungen
Oxalat hat zahlreiche Anwendungen in der wissenschaftlichen Forschung und Industrie:
Chemie: Oxalat wird als Ligand in der Koordinationschemie verwendet, um Komplexe mit Metallionen zu bilden.
Biologie: In Pflanzen spielt Oxalat eine Rolle bei der Calciumregulation und Entgiftung von Schwermetallen.
Medizin: Oxalat ist ein Bestandteil des Antikrebsmittels Oxaliplatin, das in der Chemotherapie eingesetzt wird.
Wirkmechanismus
Oxalat übt seine Wirkungen hauptsächlich durch seine Fähigkeit aus, an Metallionen zu binden. Beispielsweise bildet Oxalat im Fall von Oxaliplatin Komplexe mit Platin, die dann mit DNA interagieren, um das Wachstum von Krebszellen zu hemmen . In biologischen Systemen kann Oxalat mit Calcium binden, um unlösliche Calciumoxalat-Kristalle zu bilden, die sich in Geweben ansammeln und zu Erkrankungen wie Nierensteinen führen können .
Wissenschaftliche Forschungsanwendungen
Oxalate has numerous applications in scientific research and industry:
Chemistry: this compound is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: In plants, this compound plays a role in calcium regulation and detoxification of heavy metals.
Medicine: This compound is a component of the anticancer drug oxaliplatin, which is used in chemotherapy.
Wirkmechanismus
Oxalate exerts its effects primarily through its ability to bind with metal ions. For example, in the case of oxaliplatin, this compound forms complexes with platinum, which then interact with DNA to inhibit cancer cell growth . In biological systems, this compound can bind with calcium to form insoluble calcium this compound crystals, which can accumulate in tissues and lead to conditions such as kidney stones .
Vergleich Mit ähnlichen Verbindungen
Oxalat ähnelt anderen Dicarboxylat-Anionen, wie z. B. Malonat (C₃H₂O₄²⁻) und Succinat (C₄H₄O₄²⁻). Oxalat ist einzigartig in seiner starken Fähigkeit, unlösliche Niederschläge mit Metallionen zu bilden, und in seiner Rolle in biologischen Systemen. Im Gegensatz zu Malonat und Succinat ist Oxalat häufiger mit der Bildung von Nierensteinen und seiner Verwendung in der Chemotherapie verbunden .
Ähnliche Verbindungen
- Malonat (C₃H₂O₄²⁻)
- Succinat (C₄H₄O₄²⁻)
- Fumarat (C₄H₂O₄²⁻)
- Tartrat (C₄H₄O₆²⁻)
Eigenschaften
CAS-Nummer |
338-70-5 |
|---|---|
Molekularformel |
C2O4-2 |
Molekulargewicht |
88.02 g/mol |
IUPAC-Name |
oxalate |
InChI |
InChI=1S/C2H2O4/c3-1(4)2(5)6/h(H,3,4)(H,5,6)/p-2 |
InChI-Schlüssel |
MUBZPKHOEPUJKR-UHFFFAOYSA-L |
SMILES |
C(=O)(C(=O)[O-])[O-] |
Kanonische SMILES |
C(=O)(C(=O)[O-])[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(9-Chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] 4-(acetamidomethyl)cyclohexane-1-carboxylate](/img/structure/B1200184.png)











